molecular formula C5H9N3O2 B13901873 2-(5-amino-1H-pyrazol-3-yloxy)ethanol

2-(5-amino-1H-pyrazol-3-yloxy)ethanol

Cat. No.: B13901873
M. Wt: 143.14 g/mol
InChI Key: DTWKXZUJQMKWGL-UHFFFAOYSA-N
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Description

2-(5-amino-1H-pyrazol-3-yloxy)ethanol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-pyrazol-3-yloxy)ethanol typically involves the reaction of 5-amino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-pyrazol-3-yloxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-(5-amino-1H-pyrazol-3-yloxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-pyrazol-3-yloxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-pyrazole: A precursor in the synthesis of 2-(5-amino-1H-pyrazol-3-yloxy)ethanol.

    3-amino-2-pyrazoleethanol: A structurally similar compound with different functional groups.

    5-amino-1-(2-hydroxyethyl)pyrazole: Another related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in various research applications .

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-[(5-amino-1H-pyrazol-3-yl)oxy]ethanol

InChI

InChI=1S/C5H9N3O2/c6-4-3-5(8-7-4)10-2-1-9/h3,9H,1-2H2,(H3,6,7,8)

InChI Key

DTWKXZUJQMKWGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1OCCO)N

Origin of Product

United States

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